7-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
7-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone.
Introduction of the Phenoxyethyl Group: This step involves the alkylation of the benzoxazine ring with a phenoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzoxazine ring can be reduced to form corresponding benzoxazolidines.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary based on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.
7-Amino-4-(2-methoxyethyl)-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
Uniqueness
The presence of the phenoxyethyl group in 7-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one may impart unique properties, such as increased lipophilicity or enhanced biological activity, compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-amino-4-(2-phenoxyethyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c17-12-6-7-14-15(10-12)21-11-16(19)18(14)8-9-20-13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXWRMHCYCNCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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